(2-甲基-1H-咪唑-4,5-二基)二甲醇

描述

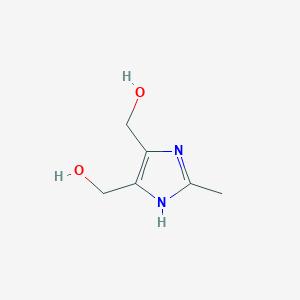

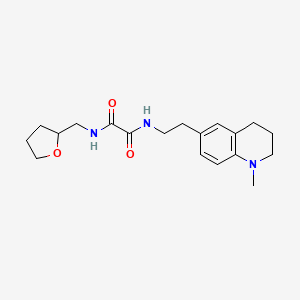

“(2-Methyl-1H-imidazole-4,5-diyl)dimethanol” is an organic compound . The compound has a molecular weight of 112.1298 and a CAS number of 85610-16-8 .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The review highlights methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .Chemical Reactions Analysis

Imidazoles are key components to functional molecules used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .科学研究应用

Synthesis of Biologically Active Molecules

Imidazole derivatives, including “(2-Methyl-1H-imidazole-4,5-diyl)dimethanol”, play a crucial role in the synthesis of biologically active molecules. They are used to create a wide range of pharmacologically active compounds, such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .

Green Chemistry and Catalysis

The compound is utilized in green chemistry and organometallic catalysis. It serves as a precursor for ionic liquids and N-heterocyclic carbenes (NHCs), which are essential in developing environmentally friendly methods in chemical organic synthesis .

Agriculture and Plant Protection

In the agricultural sector, imidazole derivatives are used as selective plant growth regulators, fungicides, herbicides, and therapeutic agents. Their role is pivotal in ensuring the health and productivity of crops .

Advanced Material Synthesis

Imidazole derivatives are involved in the synthesis of advanced materials. For instance, they can be used to modify nanoporous silica, which acts as a novel sorbent for heavy metal ions like Pb(II) from industrial wastewater, contributing to environmental cleanup efforts .

Multicomponent Reactions

“(2-Methyl-1H-imidazole-4,5-diyl)dimethanol” is a key component in multicomponent reactions. These reactions are conducted under various conditions to optimize synthetic efficiency, highlighting the role of catalysts and diverse conditions .

Synthesis of Substituted Imidazoles

The compound is also used in the synthesis of substituted imidazoles, which are synthesized through condensation, ring cyclization, oxidation conversion, and other methods. These processes are crucial for creating a variety of imidazole derivatives with potential applications in multiple fields .

作用机制

Target of Action

Imidazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Imidazoles typically interact with their targets through hydrogen bonding and π-π stacking due to the presence of the imidazole ring . The hydroxyl groups (-OH) attached to the imidazole ring may also participate in hydrogen bonding, potentially influencing the compound’s interaction with its targets.

Biochemical Pathways

Imidazoles are known to play key roles in various biochemical processes, including the synthesis of nucleic acids and proteins, and the regulation of enzyme activity .

Pharmacokinetics

Its water solubility is reported to be 194mg/l at 20℃ , which could influence its absorption and distribution in the body.

属性

IUPAC Name |

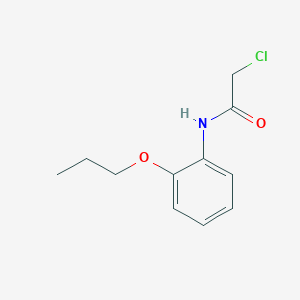

[4-(hydroxymethyl)-2-methyl-1H-imidazol-5-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-7-5(2-9)6(3-10)8-4/h9-10H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZIDJCTTRZYBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2936121.png)

![N-[4-(2,4-dinitroanilino)phenyl]benzamide](/img/structure/B2936123.png)

![Benzyl 3-(cyanomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2936129.png)